molecular formula C25H20ClN3 B6509342 1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-71-5

1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509342
CAS RN: 901004-71-5
M. Wt: 397.9 g/mol
InChI Key: JRFXFHLIDLWNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline (1-CMP-3-EPPQ) is a synthetic molecule that has been widely studied for its potential applications in scientific research. It has been used in both in vitro and in vivo studies, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in scientific research. It has been used in studies of cell proliferation, apoptosis, and cell cycle arrest. It has also been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, it has been used in studies of enzyme inhibition, receptor binding, and drug delivery.

Mechanism of Action

1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline is believed to act by binding to a variety of receptors, including G-protein coupled receptors, which triggers a series of biochemical reactions that lead to the desired physiological effects. It has also been shown to inhibit the activity of certain enzymes, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cell culture studies, it has been shown to induce cell cycle arrest, apoptosis, and cell proliferation. In animal studies, it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, it has been shown to inhibit the activity of certain enzymes, which can lead to a variety of physiological effects.

Advantages and Limitations for Lab Experiments

1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. In addition, it is relatively non-toxic and can be used at a wide range of concentrations. However, it is important to note that this compound can interact with other molecules, which can lead to unexpected results.

Future Directions

1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of potential future applications. It has been studied for its potential use as an anti-inflammatory agent, an anti-cancer agent, and an anti-bacterial agent. In addition, it could be studied for its potential use in drug delivery, enzyme inhibition, and receptor binding. Furthermore, its potential use in cell proliferation, apoptosis, and cell cycle arrest could be further explored. Finally, its potential use in other areas of scientific research, such as neuroscience and immunology, could be investigated.

Synthesis Methods

1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline is synthesized through a series of reactions starting with 4-ethylphenyl bromide and 3-chloro-4-methylphenyl bromide. These two compounds are reacted together in the presence of a base such as potassium carbonate to form an intermediate compound, which is then reacted with hydrazine hydrate in the presence of an acid such as hydrochloric acid to form this compound.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3/c1-3-17-9-11-18(12-10-17)24-21-15-27-23-7-5-4-6-20(23)25(21)29(28-24)19-13-8-16(2)22(26)14-19/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFXFHLIDLWNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.